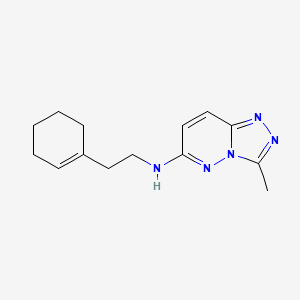
CeMMEC2
Overview
Description
Novel inhibitor of BRD4, binding both the first and the second bromodomain of BRD4
CeMMEC2 is a novel inhibitor of BRD4. This compound binds both the first and the second bromodomain of BRD4.
Biological Activity
CeMMEC2 is a novel compound recognized for its significant biological activity, particularly as a direct inhibitor of the bromodomain-containing protein BRD4. This article delves into the compound's mechanisms, research findings, and implications for therapeutic applications, especially in cancer treatment.
Overview of this compound
This compound has been identified as a potent inhibitor of BRD4, with an IC50 value of 0.9 µM, indicating its effective binding affinity compared to other known inhibitors such as (S)-JQ1, which has an IC50 of 0.2 µM . The compound's structure and its role in inhibiting BRD4 make it a subject of interest for further research in epigenetic regulation and cancer therapy.
This compound functions by competing with acetylated histones for binding to the bromodomains of BRD4. This interaction is crucial as BRD4 is involved in the regulation of gene transcription by recruiting transcription factors and RNA polymerase II . The inhibition of BRD4 leads to altered gene expression profiles that can suppress cancer cell proliferation.
Binding Affinity
The binding capability of this compound to BRD4 has been characterized using AlphaLISA assays. The compound demonstrates a strong affinity for both bromodomains of BRD4, as illustrated in the following table:
| Compound | IC50 (µM) | Binding Targets |
|---|---|---|
| This compound | 0.9 | BRD4 (both bromodomains) |
| (S)-JQ1 | 0.2 | BRD4 (both bromodomains) |
| CeMMEC1 | >10 | Weakly binds to BRD4 |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, highlighting its potential in cancer treatment:
- BRD4 Inhibition and Cancer Cell Viability :
- Synergistic Effects with TAF1 Inhibitors :
- Impact on Gene Expression :
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-11-16-17-14-8-7-13(18-19(11)14)15-10-9-12-5-3-2-4-6-12/h5,7-8H,2-4,6,9-10H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCACTGQDGOLTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NCCC3=CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















